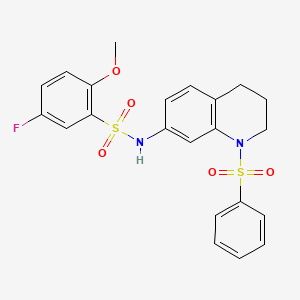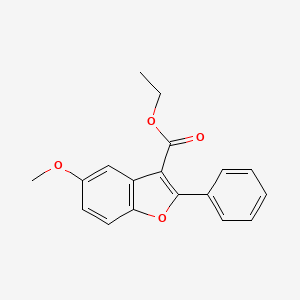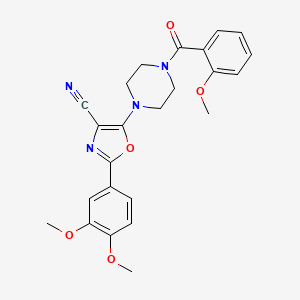![molecular formula C17H20N4O3 B2796722 Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-44-7](/img/structure/B2796722.png)
Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazole-pyrimidine hybrids are a class of compounds that have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The synthesis of these compounds involves a series of chemical reactions, including the design and synthesis of novel triazole-pyrimidine-based compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various techniques, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Tuberculostatic Activity
A study explored structural analogs of a promising antituberculous agent, revealing their synthesis through three-component condensations and evaluating their tuberculostatic activity. This research demonstrates the significance of such compounds in developing treatments against tuberculosis, analyzing structure-activity relationships to enhance therapeutic efficacy Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019.
Antitumor Activities
Another compound, bearing structural similarity and synthesized via specific reactions, was investigated for its antitumor activities against human lung and hepatocellular carcinoma cell lines. The results indicated high potency, suggesting the potential of these compounds in cancer therapy Gomha, Muhammad, & Edrees, 2017.
Synthesis Methodologies
Research into the efficient and regioselective synthesis of triazolopyrimidine derivatives highlights innovative methodologies in organic chemistry. These procedures offer valuable insights for preparing biologically active compounds, underscoring the scaffold's versatility in drug discovery Massari et al., 2017.
Novel Additives in Synthesis
A study introduced a new additive for the preparation of triazolo-pyrimidine derivatives, emphasizing green chemistry principles. This additive enhances the synthesis process's eco-friendliness and efficiency, demonstrating advancements in sustainable chemical practices Khaligh et al., 2020.
Ring-chain Isomerism
Investigations into the ring-chain isomerism of certain triazolopyrimidine derivatives provide deep insights into the dynamic behavior of these compounds in solution. Understanding these isomerization processes is crucial for developing novel compounds with desired properties Pryadeina, Burgart, Saloutin, & Chupakhin, 2008.
Mechanism of Action
Target of Action
The compound has been found to have neuroprotective and anti-neuroinflammatory properties . It interacts with active residues of ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively .
Mode of Action
The compound exhibits its neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound’s mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . ER stress and the NF-kB pathway are involved in the regulation of immune response and inflammation, while apoptosis is a form of programmed cell death.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity by reducing the expression of certain markers in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to interact with various enzymes and proteins . For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The compound’s interaction with CDK2 suggests that it may play a role in modulating cell cycle progression .
Cellular Effects
In cellular studies, this compound has been found to exert significant effects on various types of cells . For example, it has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with CDK2 . By inhibiting CDK2, the compound may affect cell cycle progression and induce apoptosis within cells
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings appear to be time-dependent . Over time, the compound has been observed to exert significant inhibitory effects on cell growth
properties
IUPAC Name |
methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-13-14(16(22)23-3)15(21-17(20-13)18-10-19-21)11-6-8-12(9-7-11)24-5-2/h6-10,15H,4-5H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMGCVXZGFHVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

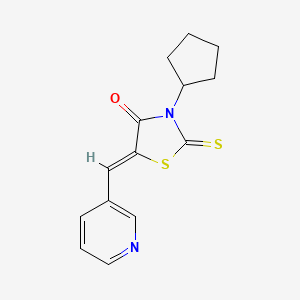


![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)
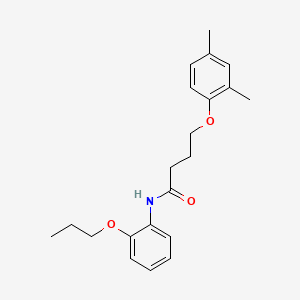
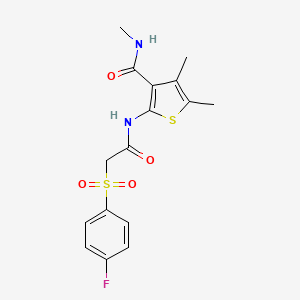
![N-(2-ethoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2796647.png)
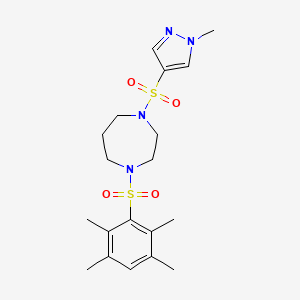
![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2796653.png)

